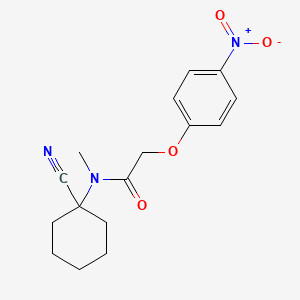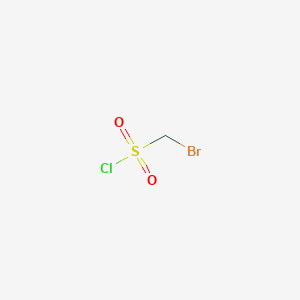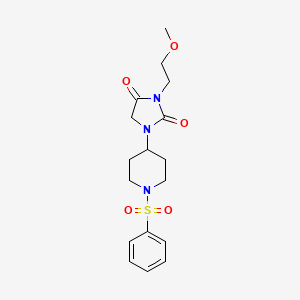
N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide is a chemical compound with the molecular formula C15H17N3O4 . It is also known by its CAS number 849604-56-4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide are not fully detailed in the sources I found. Such properties could include melting point, boiling point, solubility, and stability under various conditions .Scientific Research Applications
Photoreactions of Flutamide
A study by Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of Flutamide, a drug structurally related to the query compound, highlighting the importance of understanding photoreactions in drug compounds. This research could be relevant for studying the photostability of similar nitrophenyl-containing compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Orcinolic Derivatives as Indicators
Research on orcinolic derivatives by Wannalerse and colleagues (2022) explored their synthesis, structure, and optical properties, demonstrating applications in chemical sensing. This study could inform the development of indicators or probes based on the structure of N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide (Wannalerse et al., 2022).
Synthesis and Characterization of Metallophthalocyanines
Ağırtaş and İzgi (2009) reported on the synthesis and characterization of new metallophthalocyanines with phenoxyacetamide units, providing insights into the synthesis of complex molecules for applications in materials science and catalysis (Ağırtaş & İzgi, 2009).
Photocatalytic Degradation of Pharmaceuticals
The photocatalytic degradation of pharmaceuticals, such as paracetamol, has been studied by Jallouli et al. (2017), highlighting the potential for environmental applications of similar compounds in water treatment and pollution mitigation (Jallouli et al., 2017).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18(16(12-17)9-3-2-4-10-16)15(20)11-23-14-7-5-13(6-8-14)19(21)22/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOXDWIFFHQRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=C(C=C1)[N+](=O)[O-])C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2658402.png)
![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)
![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)
![2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2658408.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2658412.png)
![N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2658413.png)
![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)
![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate](/img/structure/B2658419.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2658422.png)

